molecular formula C11H22N2O3 B2982758 (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine CAS No. 1932146-94-5

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Cat. No. B2982758
CAS RN: 1932146-94-5
M. Wt: 230.308
InChI Key: LSGOFQGBDCLROP-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives have found gainful application as scaffolds and terminal elements in drug design, and for enhancing the aqueous solubility of a molecule .


Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring. These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .


Chemical Reactions Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .


Physical And Chemical Properties Analysis

Piperazine exists as small white crystals with a saline taste. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Piperazine Derivatives : Research indicates the synthesis of various piperazine derivatives, demonstrating their potential in pharmaceutical and biological applications. One study focused on synthesizing and characterizing derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were analyzed using spectroscopic techniques and X-ray diffraction, revealing their structural properties and potential for moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Biological Evaluation and Applications

  • Antioxidant Activity of Piperazine Derivatives : A study synthesized aryl/aralkyl substituted piperazine derivatives containing the methylxanthine moiety and evaluated their antioxidant properties. These compounds displayed significant activity against lipid peroxidation, with one compound showing the highest activity. This highlights the potential of piperazine derivatives in designing antioxidant agents (Andonova et al., 2014).

Radioprotection and Chemotherapy

  • Radioprotective Potential : The search for novel radioprotective agents led to the design and synthesis of 1-(2-hydroxyethyl)piperazine derivatives. Some of these compounds showed promise in protecting human cells against radiation-induced apoptosis, with one compound, in particular, demonstrating radioprotective effects on cell survival and low toxicity in vivo. This suggests a potential avenue for further research into radioprotectors (Filipová et al., 2020).

Drug Discovery and Development

  • Piperazine Derivatives as Drug Candidates : A comprehensive study on piperazine derivatives revealed their importance in drug discovery, particularly as ligands for melanocortin receptors. These compounds exhibit varied pharmacological activities, offering insights into their structural and functional properties. This underscores the versatility of piperazine scaffolds in medicinal chemistry and the development of novel therapeutic agents (Mutulis et al., 2004).

Safety And Hazards

Piperazine can cause severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility or the unborn child .

Future Directions

While there is significant use of piperazine and its derivatives in various fields, there is a current gap between industrial needs and academic research in designing high-performance products. Future research directions for advancing fabrication processes are being explored .

properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOFQGBDCLROP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.